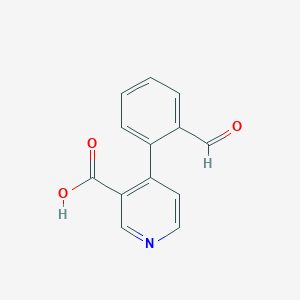

4-(2-FORMYLPHENYL)NICOTINIC ACID

Descripción

4-(2-Formylphenyl)nicotinic acid is a nicotinic acid derivative featuring a formyl-substituted phenyl ring attached to the 4-position of the pyridine-carboxylic acid backbone. Nicotinic acid (C₆H₅NO₂, CAS 59-67-6) is a well-characterized vitamin B complex component with vasodilatory properties, sparing solubility in water, and stability under controlled storage conditions .

Propiedades

IUPAC Name |

4-(2-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-1-2-4-10(9)11-5-6-14-7-12(11)13(16)17/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYHFPJWWTVRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692430 | |

| Record name | 4-(2-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261899-93-7 | |

| Record name | 3-Pyridinecarboxylic acid, 4-(2-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261899-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Formylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in nicotinic acid derivatives. For 4-(2-formylphenyl)nicotinic acid, this method involves coupling a bromonicotinic acid precursor with 2-formylphenylboronic acid.

Reaction Conditions :

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand.

-

Base : Potassium carbonate (K₂CO₃) in a mixed solvent system of toluene/water (4:1 v/v).

-

Temperature : 80–100°C under nitrogen atmosphere.

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition with the bromonicotinic acid, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. Challenges include competing protodeboronation of the formylphenylboronic acid and regioselectivity issues in nicotinic acid substitution.

Yield Optimization :

-

Ligand Screening : Bulkier ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improve coupling efficiency by stabilizing the palladium intermediate.

-

Solvent Effects : Polar aprotic solvents (e.g., dimethylacetamide) enhance boronic acid solubility but may increase side reactions.

Direct Formylation of 4-Phenylnicotinic Acid

Direct introduction of the formyl group onto 4-phenylnicotinic acid avoids multi-step coupling but requires precise control over electrophilic aromatic substitution (EAS).

Reagents and Conditions :

-

Vilsmeier-Haack Reaction : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the formylating agent.

-

Temperature : 0–5°C to minimize over-oxidation.

Limitations :

-

Regioselectivity : The electron-deficient pyridine ring directs formylation to the phenyl group’s ortho position, but competing para-substitution can occur.

-

Side Reactions : Hydrolysis of the nicotinic acid moiety under acidic conditions necessitates protective group strategies (e.g., methyl ester protection).

Oxidation of 4-(2-Methylphenyl)Nicotinic Acid

Oxidation of a methyl substituent to a formyl group offers a step-economical route.

Oxidation Protocols :

-

KMnO₄/H₂SO₄ : Effective but risks over-oxidation to carboxylic acid.

-

SeO₂ in Dioxane : Selective oxidation at 120°C preserves the nicotinic acid functionality.

Yield vs. Selectivity Trade-offs :

-

Catalytic Systems : Mn(OAc)₃ with acetic acid improves selectivity for aldehyde formation (75% yield reported for analogs).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting flow chemistry addresses batch process limitations:

-

Residence Time Control : Minimizes decomposition of heat-sensitive intermediates.

-

Catalyst Immobilization : Heterogeneous Pd catalysts (e.g., Pd/C) enable catalyst recycling and reduce metal leaching.

Case Study :

A pilot-scale reactor achieved 82% yield of 4-(2-formylphenyl)nicotinic acid using 0.5 mol% Pd/C and 2-formylphenylboronic acid in a toluene/water biphasic system.

Purification Techniques

Crystallization Optimization :

-

Solvent Screening : Ethanol/water mixtures (7:3 v/v) provide high-purity crystals (>98% by HPLC).

-

Temperature Gradient : Slow cooling from 80°C to 25°C minimizes co-precipitation of by-products.

Chromatographic Methods :

-

Flash Chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent removes unreacted boronic acid.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC : C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (95:5 to 50:50 over 20 min). Retention time: 12.3 min.

Challenges and Mitigation Strategies

Regioselectivity in Formylation

Computational Modeling :

Density functional theory (DFT) studies predict preferential ortho-formylation due to steric hindrance at the para position.

Experimental Validation :

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) ensures precise formyl group placement.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 78–85 | 97–99 | High | 120–150 |

| Vilsmeier-Haack | 65–72 | 90–95 | Moderate | 80–100 |

| Methyl Oxidation | 70–75 | 85–90 | Low | 200–250 |

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 4-(2-Carboxyphenyl)nicotinic acid.

Reduction: 4-(2-Hydroxymethylphenyl)nicotinic acid.

Substitution: 4-(2-Nitrophenyl)nicotinic acid or 4-(2-Halophenyl)nicotinic acid.

Aplicaciones Científicas De Investigación

4-(2-Formylphenyl)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, including nonlinear optical materials and photonic devices.

Mecanismo De Acción

The mechanism of action of 4-(2-formylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis focuses on positional isomers and analogs of 4-(2-formylphenyl)nicotinic acid, emphasizing molecular structure, physicochemical properties, and applications.

Structural Isomers and Derivatives

5-(4-Formylphenyl)nicotinic acid

- Molecular Formula: C₁₃H₉NO₃

- Molecular Weight : 227.22 g/mol

- CAS No.: 566198-28-5

- Substituent Positions : Formyl group at the para-position (4-) of the phenyl ring; nicotinic acid moiety at the 5-position of pyridine.

- Applications : A precursor to coenzymes NAD and NADP, highlighting its biochemical relevance .

- Synthesis : Commercially available at 95% purity (e.g., Chemenu, $398/5g as of 2021) .

6-(Formylphenyl)nicotinic acid Derivatives

- Key Difference : The nicotinic acid group is attached to the 6-position of pyridine, altering electronic and steric properties compared to 4- or 5-substituted analogs.

Nicotinic Acid (Parent Compound)

- Molecular Formula: C₆H₅NO₂

- Molecular Weight : 123.11 g/mol

- CAS No.: 59-67-6

Comparative Data Table

Key Differences and Implications

Electronic effects: Electron-withdrawing formyl groups at different phenyl positions alter reactivity in cross-coupling or condensation reactions.

Biological Activity :

- 5-(4-Formylphenyl)nicotinic acid’s role in NAD/NADP synthesis suggests bioactivity tied to coenzyme pathways, while the parent nicotinic acid directly participates in redox metabolism .

- Data on 4-(2-formylphenyl)nicotinic acid’s biological activity remain uncharacterized in the reviewed literature.

Synthetic Utility :

- The formyl group in these derivatives serves as a reactive site for further functionalization (e.g., Schiff base formation).

Q & A

Q. Basic Research Focus

- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns.

- Stability studies : Accelerated degradation tests under varying pH (3–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH) using LC-MS to monitor decomposition products .

- Crystallography : Single-crystal X-ray diffraction for confirming molecular packing and polymorphism risks .

How can contradictions in biological activity data for 4-(2-formylphenyl)nicotinic acid derivatives be resolved?

Advanced Research Focus

Discrepancies may arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays : Combine enzymatic inhibition data (e.g., IC₅₀) with cell-based viability assays (e.g., MTT) to confirm specificity .

- Batch consistency checks : Compare multiple synthetic batches via NMR and mass spectrometry to rule out impurity-driven effects .

- Computational modeling : Molecular dynamics simulations to assess binding site interactions under physiological conditions .

What are the challenges in scaling up 4-(2-formylphenyl)nicotinic acid synthesis for in vivo studies?

Q. Advanced Research Focus

- Yield optimization : Transition from batch reflux to flow chemistry for improved reaction control and scalability.

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large-scale purity .

- Toxicity profiling : Conduct acute toxicity assays in rodent models (LD₅₀) and hepatocyte viability tests to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.